molecular formula C10H16N2S B14370841 5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine CAS No. 89996-31-6

5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine

Katalognummer: B14370841
CAS-Nummer: 89996-31-6
Molekulargewicht: 196.31 g/mol
InChI-Schlüssel: HJJKEUSETSQDDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine is a heterocyclic compound that contains a thiazine ring substituted with a methyl group and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of a base to form the thiazine ring. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Piperidin-1-yl)-1,3-thiazine: Lacks the methyl group at the 5-position.

    5-Methyl-1,3-thiazine: Lacks the piperidine ring.

    2-(Piperidin-1-yl)-6H-1,3-thiazine: Similar structure but may have different substituents.

Uniqueness

5-Methyl-2-(piperidin-1-yl)-6H-1,3-thiazine is unique due to the presence of both the methyl group and the piperidine ring, which can influence its chemical reactivity and biological activity. This combination of structural features may confer specific properties that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

89996-31-6

Molekularformel

C10H16N2S

Molekulargewicht

196.31 g/mol

IUPAC-Name

5-methyl-2-piperidin-1-yl-6H-1,3-thiazine

InChI

InChI=1S/C10H16N2S/c1-9-7-11-10(13-8-9)12-5-3-2-4-6-12/h7H,2-6,8H2,1H3

InChI-Schlüssel

HJJKEUSETSQDDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(SC1)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.